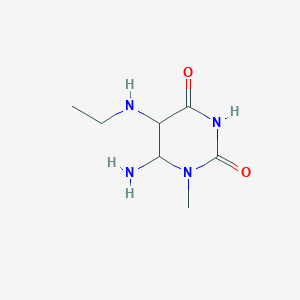
6-Amino-5-ethylamino-1-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 6-amino-5-ethylamino-1-methyluracil often involves the manipulation of uracil bases. For instance, Prajapati and Thakur (2005) describe a facile one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives from aminouracil precursors, showcasing the versatility of uracil in creating complex heterocycles under thermal conditions (Prajapati & Thakur, 2005). Similarly, Harayama et al. (1986) explored the reactivity of 6-ethylamino-3-methyluracil with nitrobenzenes, leading to the formation of isoalloxazines, further highlighting the reactivity of substituted uracils (Harayama et al., 1986).
Molecular Structure Analysis
The molecular structure of 6-amino-5-ethylamino-1-methyluracil derivatives can be intricate, with studies like those by Reeke and Marsh (1966) on 5-ethyl-6-methyluracil providing insights into the crystallographic and molecular characteristics of similar compounds. These studies reveal non-planar ring structures, hydrogen bonding patterns, and substituent effects on molecular geometry (Reeke & Marsh, 1966).
Chemical Reactions and Properties
6-Amino-5-ethylamino-1-methyluracil and its derivatives exhibit diverse chemical reactivity, which can be utilized for further functionalization or in the synthesis of complex molecules. For example, the work by Harayama et al. (1986) demonstrates the potential of such compounds to undergo transformations leading to heterocyclic systems with potential biological activity (Harayama et al., 1986).
Aplicaciones Científicas De Investigación
Antiradical Activity : Derivatives of 6-methyluracil, including those similar to 6-Amino-5-ethylamino-1-methyluracil, have shown significant antiradical (antioxidant) activities. These properties suggest potential for further study in biological applications (Khazimullina et al., 2023).
Chemical Reactions with Nitrobenzenes : Research on 6-ethylamino-3-methyluracil, a compound closely related to 6-Amino-5-ethylamino-1-methyluracil, indicates that it reacts with nitrobenzenes to produce various compounds, suggesting potential utility in synthetic chemistry (Harayama et al., 1986).
Molecular Interactions : The study of interactions between 1-methyluracil (a similar compound) and acrylamide, which mimics certain natural amino acids, helps understand the molecular interactions significant in nucleic acid and protein chemistry (Galetich et al., 1999).
Inhibition of Free-Radical Oxidation : Derivatives of 5-amino-6-methyluracil, closely related to 6-Amino-5-ethylamino-1-methyluracil, have been shown to inhibit free-radical oxidation, indicating potential antioxidant applications (Yakupova et al., 2012).
Potential Treatment for Alzheimer Disease : Some derivatives of 6-methyluracil, a structurally related compound, have been synthesized as potential treatments for Alzheimer's Disease, showing their potential in pharmacological applications (Semenov et al., 2020).
Synthesis and Antioxidant Properties : The synthesis and antioxidant properties of certain derivatives of 6-ethyluracil have been studied, highlighting the significance of these compounds in medicinal chemistry (Grabovskii et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDIHXXMVTCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1C(N(C(=O)NC1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-ethylamino-1-methyluracil | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

